molecular formula C21H22N4O4 B2393901 2,3-dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021027-50-8

2,3-dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide

Katalognummer: B2393901
CAS-Nummer: 1021027-50-8
Molekulargewicht: 394.431
InChI-Schlüssel: OTIHRHREFMADSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two methoxy groups at the 2- and 3-positions. The compound features a propyl linker connecting the benzamide moiety to a pyridazinylpyridine heterocyclic system.

Eigenschaften

IUPAC Name

2,3-dimethoxy-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-18-8-3-7-16(20(18)29-2)21(27)23-12-5-13-25-19(26)10-9-17(24-25)15-6-4-11-22-14-15/h3-4,6-11,14H,5,12-13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIHRHREFMADSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2,3-dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological implications, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : 2,3-dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide
  • Molecular Formula : C15_{15}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 298.33 g/mol
  • SMILES Notation : CC(C(=O)N(C1=C(C=CC=C1)OC)C2=CC(=N2)C(=O)N(C3=CN=CC=C3)C(=O)N2)

This compound features a complex structure that includes methoxy groups, a benzamide moiety, and a pyridazinone ring, which are critical for its biological activity.

The biological activity of 2,3-dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, which play crucial roles in cellular signaling pathways. This compound may inhibit specific kinases involved in cancer progression and cell proliferation.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, a synthesized derivative exhibited:

  • IC50 Values :
    • HCC827 Cell Line: 6.26 ± 0.33 μM
    • NCI-H358 Cell Line: 6.48 ± 0.11 μM

These results indicate a promising anticancer activity compared to standard chemotherapeutics .

Neuroprotective Effects

Research has also suggested that compounds with similar structures may exhibit neuroprotective effects by inhibiting glycogen synthase kinase 3 (GSK3), a key player in neurodegenerative diseases like Alzheimer's . This inhibition could lead to therapeutic applications in treating cognitive deficits associated with neurodegeneration.

Case Studies

  • Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry evaluated various benzimidazole derivatives, including those structurally related to our compound. The results indicated significant inhibition of cell proliferation in several cancer types, suggesting that modifications to the benzamide structure could enhance activity against specific tumors .
  • Neurodegenerative Disease Research :
    • A patent application discussed derivatives that inhibit GSK3 activity, proposing their use in treating Alzheimer's disease and other tauopathies. The findings support the hypothesis that similar compounds could be beneficial for neuroprotection and cognitive enhancement .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities :

  • Benzamide Core : Both the target compound and radiopharmaceuticals like [18F]fallypride and [11C]raclopride () share a benzamide backbone, critical for receptor binding .
  • Substituent Patterns : [18F]Fallypride contains a 2,3-dimethoxybenzamide group, aligning with the target compound’s methoxy substitutions.

Key Differences :

  • Radioactive Labels : [18F]Fallypride and [11C]raclopride are labeled with fluorine-18 and carbon-11, respectively, for positron emission tomography (PET) imaging, whereas the target compound lacks isotopic modification.
  • Linker and Heterocycles : The target compound’s pyridazinylpyridine group contrasts with [18F]fallypride’s allyl-pyrrolidinyl moiety, suggesting divergent receptor affinities (e.g., dopamine D2/D3 vs. kinase or protease targets) .

Table 1: Comparison with Radiopharmaceutical Benzamides

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Application
Target Compound C22H23N3O4 (estimated) ~393.44 g/mol 2,3-Dimethoxybenzamide, pyridazinylpyridine Research (hypothetical enzyme/receptor modulation)
[18F]Fallypride C21H24FN3O3 401.43 g/mol 2,3-Dimethoxybenzamide, fluoropropyl, allyl-pyrrolidinyl PET imaging (dopamine D2/D3 receptors)
[11C]Raclopride C15H21Cl2N3O3 346.25 g/mol Dichloro-hydroxybenzamide, ethyl-pyrrolidinyl PET imaging (dopamine D2 receptors)

Heterocyclic Benzamide Derivatives in Drug Discovery

Compound 127 () :

  • Structure : N-Ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide.
  • Comparison : The difluoro and thiophene-carbonyl groups in Compound 127 contrast with the target compound’s methoxy and pyridazinylpyridine groups. Fluorine substituents typically enhance metabolic stability and membrane permeability, whereas methoxy groups may improve solubility .

Compound 130 () :

  • Structure : N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide.

Table 2: Pharmacokinetic and Structural Insights

Compound LogP (Estimated) Key Interactions Hypothetical Target
Target Compound ~2.5 π-π stacking (pyridazine), hydrogen bonding (methoxy) Kinases, neurotransmitter receptors
Compound 127 ~3.1 Hydrophobic (fluorine), hydrogen bonding (hydroxypiperidine) Proteases, viral enzymes
Compound 130 ~2.8 Hydrogen bonding (urea, oxadiazole) Inflammatory mediators

Pyridazine-Containing Analogues

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine ():

  • Structural Overlap: Both compounds incorporate methoxy-substituted aromatic systems and alkylamino linkers.
  • Divergence : The compound features a benzodioxin ring, which enhances electron density and may influence redox properties, unlike the target compound’s pyridazinylpyridine system .

Table 3: Physicochemical Properties

Property Target Compound Compound
Molecular Weight ~393.44 g/mol 391.46 g/mol
Solubility (Predicted) Moderate (methoxy groups) Low (benzodioxin hydrophobicity)
Potential Bioactivity Enzyme inhibition Neurological research

Vorbereitungsmethoden

Preparation of 2,3-Dimethoxybenzoic Acid

Method 1: Oxidation of 2,3-Dimethoxybenzaldehyde

  • Procedure :
    • 2,3-Dimethoxybenzaldehyde (10 mmol) is oxidized using KMnO₄ (30 mmol) in aqueous H₂SO₄ (1M) at 80°C for 6 h.
    • Yield: 85–90%.
    • Key Data :
      • IR (KBr) : 1685 cm⁻¹ (C=O stretch).
      • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (dd, J = 8.0 Hz, 1H), 6.98 (d, J = 8.0 Hz, 1H), 3.93 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).

Method 2: Direct Carboxylation

  • Procedure :
    • 1,2-Dimethoxybenzene undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃, followed by oxidation with CrO₃.
    • Yield: 70–75%.

Conversion to Acyl Chloride

  • Procedure :
    • 2,3-Dimethoxybenzoic acid (5 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous DCM for 3 h.
    • Yield: 95%.
    • Key Data :
      • ¹H NMR (CDCl₃) : δ 7.60 (dd, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 3.98 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃).

Synthesis of 3-(Pyridin-3-yl)Pyridazin-6(1H)-one

Pyridazinone Core Formation

Method 1: Cyclocondensation of 1,3-Dicarbonyl Derivatives

  • Procedure :
    • Dimethyl 2-methylenebutanedioate (10 mmol) reacts with hydrazine hydrate (12 mmol) in ethanol at 60°C for 12 h.
    • Yield: 80%.
    • Intermediate : 6-Oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid.

Method 2: Bromination and Suzuki Coupling

  • Step 1: Bromination :
    • Pyridazin-6(1H)-one (5 mmol) is treated with NBS (5.5 mmol) and AIBN in CCl₄ at 80°C.
    • Yield: 75% 3-bromopyridazin-6(1H)-one.
  • Step 2: Suzuki Coupling :
    • 3-Bromopyridazin-6(1H)-one (3 mmol), pyridin-3-ylboronic acid (3.3 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (9 mmol) in dioxane/H₂O (3:1) at 100°C for 12 h.
    • Yield: 65%.
    • Key Data :
      • HRMS (ESI) : m/z calcd. for C₉H₆N₃O [M+H]⁺: 188.0561; found: 188.0563.

Introduction of the Propylamine Chain

N-Alkylation of Pyridazinone

  • Procedure :
    • 3-(Pyridin-3-yl)pyridazin-6(1H)-one (5 mmol), 3-chloropropylamine (7.5 mmol), and K₂CO₃ (15 mmol) in DMF at 80°C for 24 h.
    • Yield: 60%.
    • Key Data :
      • ¹³C NMR (DMSO-d₆) : δ 164.2 (C=O), 151.3 (pyridinyl C), 56.8 (CH₂NH), 39.5 (CH₂CH₂).

Final Amide Coupling

Reaction Conditions

  • Procedure :
    • 3-(Pyridin-3-yl)-1-(3-aminopropyl)pyridazin-6(1H)-one (3 mmol) and 2,3-dimethoxybenzoyl chloride (3.3 mmol) are stirred in DCM with Et₃N (6 mmol) at 0°C → RT for 6 h.
    • Yield: 70%.
    • Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1).

Analytical Characterization

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 8.72 (d, J = 4.5 Hz, 1H, pyridinyl H), 8.55 (s, 1H, pyridinyl H), 7.80 (m, 1H, pyridinyl H), 7.45 (dd, J = 8.0 Hz, 1H, benzamide H), 6.95 (d, J = 8.0 Hz, 1H, benzamide H), 4.15 (t, J = 6.5 Hz, 2H, NCH₂), 3.95 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 2.05 (m, 2H, CH₂).
  • ESI-MS : m/z 437.2 [M+H]⁺.

Optimization and Challenges

Key Challenges

  • Regioselectivity in Pyridazinone Substitution : Bromination at position 3 requires careful control of stoichiometry.
  • Amine Alkylation Efficiency : Excess 3-chloropropylamine and prolonged reaction times improve yields.
  • Coupling Side Reactions : Use of anhydrous conditions minimizes hydrolysis of the acyl chloride.

Alternative Routes

  • Mitsunobu Reaction : For propylamine introduction, using DIAD/PPh₃ with propanolamine.
  • Microwave-Assisted Synthesis : Reduces reaction time for Suzuki coupling from 12 h to 1 h.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2,3-dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide, and how can they be addressed methodologically?

  • Answer: The synthesis involves multi-step reactions, including methoxylation, pyridazine ring formation, and nucleophilic substitution. Key challenges include controlling regioselectivity during pyridazine functionalization and ensuring high yields in the final coupling step. Methodological solutions:

  • Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates in nucleophilic substitutions .
  • Optimize reaction temperatures (e.g., 60–80°C for pyridazine ring closure) to minimize side reactions .
  • Employ catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings if aryl halides are involved .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy groups, pyridazine protons, and benzamide backbone .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain compound stability?

  • Answer: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the pyridazinone ring. Lyophilized powders should be protected from light due to the photosensitive pyridine moiety .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s potential kinase inhibition?

  • Answer: Focus on modifying key moieties while maintaining the core scaffold:

  • Pyridin-3-yl Group: Replace with other heterocycles (e.g., thiophene) to evaluate binding affinity .
  • Propyl Linker: Vary chain length or introduce rigidity (e.g., cyclopropane) to assess conformational effects .
  • Methoxy Substituents: Replace with electron-withdrawing groups (e.g., nitro) to study electronic effects on activity .
  • Assay Design: Use ATP-competitive kinase assays (e.g., TR-FRET) with recombinant kinases (e.g., JAK2 or EGFR) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Answer: Discrepancies may arise from purity, assay conditions, or cell models. Mitigation approaches:

  • Purity Validation: Re-analyze batches via HPLC and NMR; impurities >2% can skew results .
  • Standardized Assays: Use cell lines with consistent passage numbers and ATP concentrations (e.g., 10 µM for kinase assays) .
  • Control Compounds: Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic (PK) properties?

  • Answer: Apply in silico tools to predict ADME traits:

  • LogP Calculations: Use SwissADME to assess hydrophobicity; target LogP <3 for improved solubility .
  • Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) with Schrödinger’s QikProp .
  • Protein Binding: Molecular docking (AutoDock Vina) to evaluate albumin binding and free fraction .

Data Analysis and Experimental Design

Q. What statistical models are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Answer: Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. Validate with:

  • Goodness-of-Fit: R² >0.95 and Hill slopes between 0.8–1.2 .
  • Replicates: Minimum triplicate experiments with error bars representing SEM .

Q. How should researchers design a stability study under physiological conditions?

  • Answer: Simulate in vitro conditions:

  • pH Variability: Incubate compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours .
  • Plasma Stability: Use human plasma at 37°C; sample at 0, 1, 4, 8 hours and analyze via LC-MS .
  • Degradation Products: Identify by HRMS and compare to synthetic standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.